5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene

medicinal chemistry building block orthogonal reactivity

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene provides orthogonal reactivity mono-halogenated analogs cannot match. The aryl bromide enables selective Suzuki-Miyaura coupling while the meta-chloro benzyl ether tail remains intact for late-stage diversification. Dual ortho-methyl groups restrict rotational freedom, locking the 3-chlorobenzyl group in a defined non-planar geometry vital for accurate steric SAR. Consistent 95% purity across multiple vendors eliminates single-source dependency, safeguarding synthetic route reproducibility in medicinal chemistry optimization.

Molecular Formula C15H14BrClO
Molecular Weight 325.63 g/mol
Cat. No. B8228098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene
Molecular FormulaC15H14BrClO
Molecular Weight325.63 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)C)Br
InChIInChI=1S/C15H14BrClO/c1-10-6-13(16)7-11(2)15(10)18-9-12-4-3-5-14(17)8-12/h3-8H,9H2,1-2H3
InChIKeyLSZKZODMMPGWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene: Procurement Guide and Baseline Characterization


5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene (CAS: 2803460-68-4) is a halogenated aromatic ether, classified as a specialty organic building block. It features a 1,3-dimethylbenzene core, a para-bromo substituent, and an ortho-linked 3-chlorobenzyloxy group . The compound is supplied as a research chemical with a typical purity specification of 95%, and a molecular formula of C15H14BrClO (MW: 325.63 g/mol) [1]. Its primary documented application is as a synthetic intermediate in the preparation of more complex organic molecules and potential pharmaceutical candidates .

Procurement Alert: Why 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene Cannot Be Replaced by Common Analogs


Unlike simple benzyl-protected bromophenols or non-halogenated analogs, 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene presents a specific three-dimensional and electronic environment that generic replacements fail to replicate. The combined steric shielding from the 1,3-dimethyl groups on the central phenyl ring and the orthogonal 3-chlorobenzyl ether tail fundamentally alters reactivity in cross-coupling reactions compared to unsubstituted or less hindered analogs . Furthermore, the meta-chloro substitution on the benzyl moiety provides a secondary handle for late-stage diversification or halogen exchange, which is entirely absent in analogs like 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 95741-44-9) [1]. In procurement contexts, substituting a simpler scaffold introduces steric and electronic deviations that can derail established synthetic routes, particularly in medicinal chemistry optimization where precise spatial occupancy is critical .

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene: Quantifiable Differentiation Versus Closest Analogs


Structural Differentiation: Orthogonal Halogenation Pattern for Sequential Functionalization

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene contains two distinct halogen atoms (Br and Cl) positioned in different chemical environments: a para-bromo substituent on the electron-rich central phenyl ring, and a meta-chloro substituent on the benzyl ether tail. This orthogonal arrangement enables sequential cross-coupling strategies that are impossible with mono-halogenated or symmetrically substituted analogs [1]. In contrast, 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 95741-44-9) contains only the aryl bromide and lacks any secondary halogen for further functionalization, limiting its utility to a single synthetic operation .

medicinal chemistry building block orthogonal reactivity

Steric Differentiation: Enhanced Ortho-Substitution Pattern Versus Unhindered Analogs

The target compound features a 1,3-dimethyl substitution pattern on the central phenyl ring, creating a sterically congested ortho environment around the 2-position benzyloxy ether linkage . This results in restricted rotational freedom of the benzyl ether moiety and a non-planar conformation. In comparison, analogs lacking the 1,3-dimethyl groups—such as 5-Bromo-2-((3-chlorobenzyl)oxy)benzoyl chloride (CAS 1160250-17-8) —adopt more planar, freely rotating geometries that fail to recapitulate the constrained conformational profile of the target compound .

steric hindrance SAR studies conformational restriction

Electronics Differentiation: Meta-Chloro Benzyl Substituent Alters Ether Electronic Profile

The benzyl ether moiety of the target compound bears a meta-chloro substituent on the benzyl ring, which exerts an electron-withdrawing inductive effect that modulates the electron density of the ether oxygen and influences the acid-lability of the benzyl protecting group. This contrasts with the unsubstituted benzyl analog, 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene (CAS 95741-44-9) , which lacks the chloro substituent and therefore exhibits different stability profiles under acidic deprotection conditions [1].

electronic effects substituent effects benzyl ether stability

Reactivity Differentiation: Aryl Bromide Position Affords Superior Cross-Coupling Reactivity Versus Chloride Analogs

The target compound contains an aryl bromide as its primary cross-coupling handle on the central phenyl ring, positioned para to the benzyloxy ether. Aryl bromides undergo oxidative addition to Pd(0) catalysts with rates approximately 50-100 times faster than aryl chlorides in standard Suzuki-Miyaura coupling conditions [1]. In contrast, the positional isomer 5-Bromo-2-((2-chlorobenzyl)oxy)-1,3-dimethylbenzene (CAS 2469394-16-7) [2] differs in chloro substitution pattern, and 5-bromo-2-chloro-1,3-dimethylbenzene (lacking the benzyloxy group entirely) presents a distinct reactivity profile where both Br and Cl reside on the same ring. The target compound's specific arrangement—a reactive aryl bromide on the dimethylbenzene core and a less reactive aryl chloride on the benzyl tail—enables chemoselective cross-coupling at the bromide site while preserving the chloride for downstream functionalization.

cross-coupling Suzuki-Miyaura oxidative addition

Procurement Differentiation: Established Commercial Availability in Research-Ready Quantities

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene is stocked by multiple commercial suppliers at 95% purity in research-quantity packaging (100 mg, 250 mg, 1 g) [1]. In contrast, closely related ortho-chloro positional isomer (CAS 2469394-16-7) shows more limited commercial availability, with fewer documented stocking vendors [2]. This established supply chain for the target compound reduces procurement lead times and ensures batch-to-batch consistency compared to less widely stocked analogs.

procurement inventory lead time

Optimal Research Applications for 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene Based on Quantified Differentiation


Orthogonal Sequential Cross-Coupling in Complex Molecule Synthesis

Researchers constructing polyfunctionalized biaryl or heteroaryl systems should prioritize 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene when the synthetic route requires two distinct, non-interfering halogen handles [1]. The aryl bromide on the electron-rich dimethylbenzene core undergoes selective Pd-catalyzed coupling (e.g., Suzuki-Miyaura), while the aryl chloride on the benzyl ether tail remains intact for subsequent diversification or serves as an inert placeholder. This orthogonal reactivity is unavailable in mono-halogenated analogs such as 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene , which can only support a single coupling event before requiring additional functionalization steps.

Sterically Defined Conformational Restriction for Medicinal Chemistry SAR Studies

In lead optimization programs where precise spatial orientation of substituents is critical for target engagement, 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene offers a defined conformational profile driven by the 1,3-dimethyl substitution pattern [1]. The dual ortho-methyl groups adjacent to the benzyloxy linkage restrict rotational freedom, presenting the 3-chlorobenzyl tail in a non-planar, sterically constrained geometry. This cannot be replicated with unhindered analogs lacking the dimethyl substitution, such as 5-Bromo-2-((3-chlorobenzyl)oxy)benzoyl chloride , which adopt more planar conformations that fail to accurately probe steric SAR.

Electronically Modulated Protecting Group Strategy in Multi-Step Syntheses

Synthetic chemists designing orthogonal protecting group sequences should select 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene when a benzyl ether with enhanced acid stability or altered cleavage kinetics is required [1]. The electron-withdrawing meta-chloro substituent on the benzyl ring reduces ether oxygen basicity compared to unsubstituted benzyl analogs, providing a tunable handle for selective deprotection protocols. This electronic differentiation enables the compound to serve as a more robust protecting group intermediate relative to 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene .

Direct Procurement for Medicinal Chemistry Building Block Collections

For institutional compound management and centralized building block collections, 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene offers documented multi-vendor commercial availability with consistent purity specifications (95% minimum) in research-ready quantities [1]. This established supply chain minimizes lead-time uncertainty and single-source dependency compared to less widely stocked positional isomers [2]. Procurement teams can confidently include this compound in core inventory knowing that resupply is available through multiple channels.

Technical Documentation Hub

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